

Technical Support Center: 2-Chloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydroxyisonicotinic acid

Cat. No.: B063577

[Get Quote](#)

Welcome to the technical support guide for **2-Chloro-3-hydroxyisonicotinic acid** (CAS: 185423-02-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Adherence to these guidelines is critical for achieving reliable and reproducible results.

Part 1: Compound Profile and Core Stability Characteristics

2-Chloro-3-hydroxyisonicotinic acid is a solid organic compound with the molecular formula $C_6H_4ClNO_3$. Its stability is paramount for its effective use in research. The compound is chemically stable under standard ambient conditions for short periods, but it is sensitive to specific environmental factors that can lead to degradation over time. The primary factors influencing its stability are moisture, temperature, and incompatibility with certain chemical classes.

Property	Value	Source(s)
CAS Number	185423-02-3	[1]
Molecular Formula	C ₆ H ₄ CINO ₃	
Molecular Weight	173.55 g/mol	
Physical Form	Solid	
Primary Sensitivities	Moisture	
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases	[2]

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and experimental issues related to the stability and storage of **2-Chloro-3-hydroxyisonicotinic acid**.

Question 1: What are the definitive long-term storage conditions for solid **2-Chloro-3-hydroxyisonicotinic acid**?

Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at temperatures ranging from -20°C to 8°C.[\[3\]](#) The most critical factor is the exclusion of moisture; the material is moisture-sensitive. Therefore, storage in a desiccator or under an inert gas like argon or nitrogen is highly recommended. The container must be tightly closed to prevent moisture ingress.[\[2\]](#)

Question 2: I accidentally left the vial on the laboratory bench at room temperature overnight. Is the compound compromised?

Answer: While the compound is considered chemically stable at room temperature for short durations, prolonged exposure is not ideal for long-term storage. For a single overnight exposure, significant degradation is unlikely, provided the vial was tightly capped and protected from high humidity and direct light. However, for highly sensitive quantitative experiments, it

would be prudent to compare its performance against a properly stored control lot. If you observe any change in color or physical form, the compound should be discarded.

Question 3: My solid **2-Chloro-3-hydroxyisonicotinic acid** appears discolored and clumpy. What does this signify and can I still use it?

Answer: A change in color or the formation of clumps is a strong indicator of degradation or moisture absorption. Clumping suggests that the material has been exposed to humidity, which can initiate hydrolysis or other degradation pathways. Discoloration may indicate oxidation or the formation of impurities. Using this material is not recommended, especially for sensitive applications, as it can lead to inaccurate and unrepeatable results. Dispose of the compromised compound according to your institution's waste disposal protocols.

Question 4: What is the recommended procedure for preparing solutions, and how stable are they?

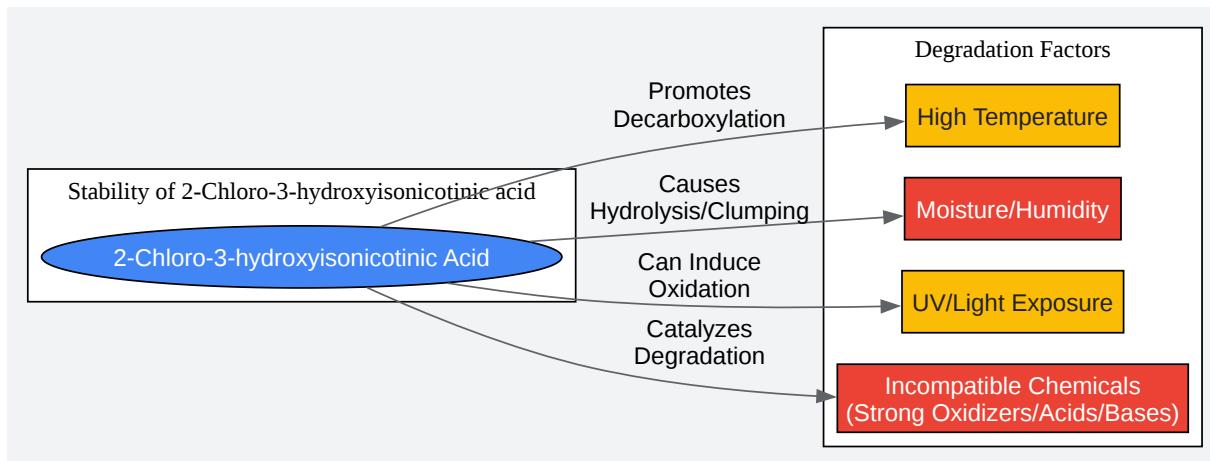
Answer: There is limited published data on the solution-state stability of **2-Chloro-3-hydroxyisonicotinic acid**. Therefore, it is imperative to prepare solutions fresh for each experiment. Given its chemical structure (an acid with a chloro substituent), it is likely susceptible to degradation in solution, especially at pH extremes or when exposed to light. Choose a high-purity, anhydrous solvent in which the compound is soluble. Avoid strong acids and bases in your buffer systems, as these are known incompatibilities.^[2] Solutions should be protected from light and used as quickly as possible after preparation.

Question 5: What are the primary degradation pathways I should be aware of?

Answer: Based on its chemical structure, several degradation pathways are plausible:

- Hydrolysis: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially in the presence of moisture or nucleophiles.
- Decarboxylation: Like many carboxylic acids, this compound may undergo decarboxylation (loss of CO₂) when subjected to high heat.
- Oxidation: The hydroxy group and the pyridine ring system can be susceptible to oxidation, which can be accelerated by exposure to air, light, or incompatible oxidizing agents.^[2]

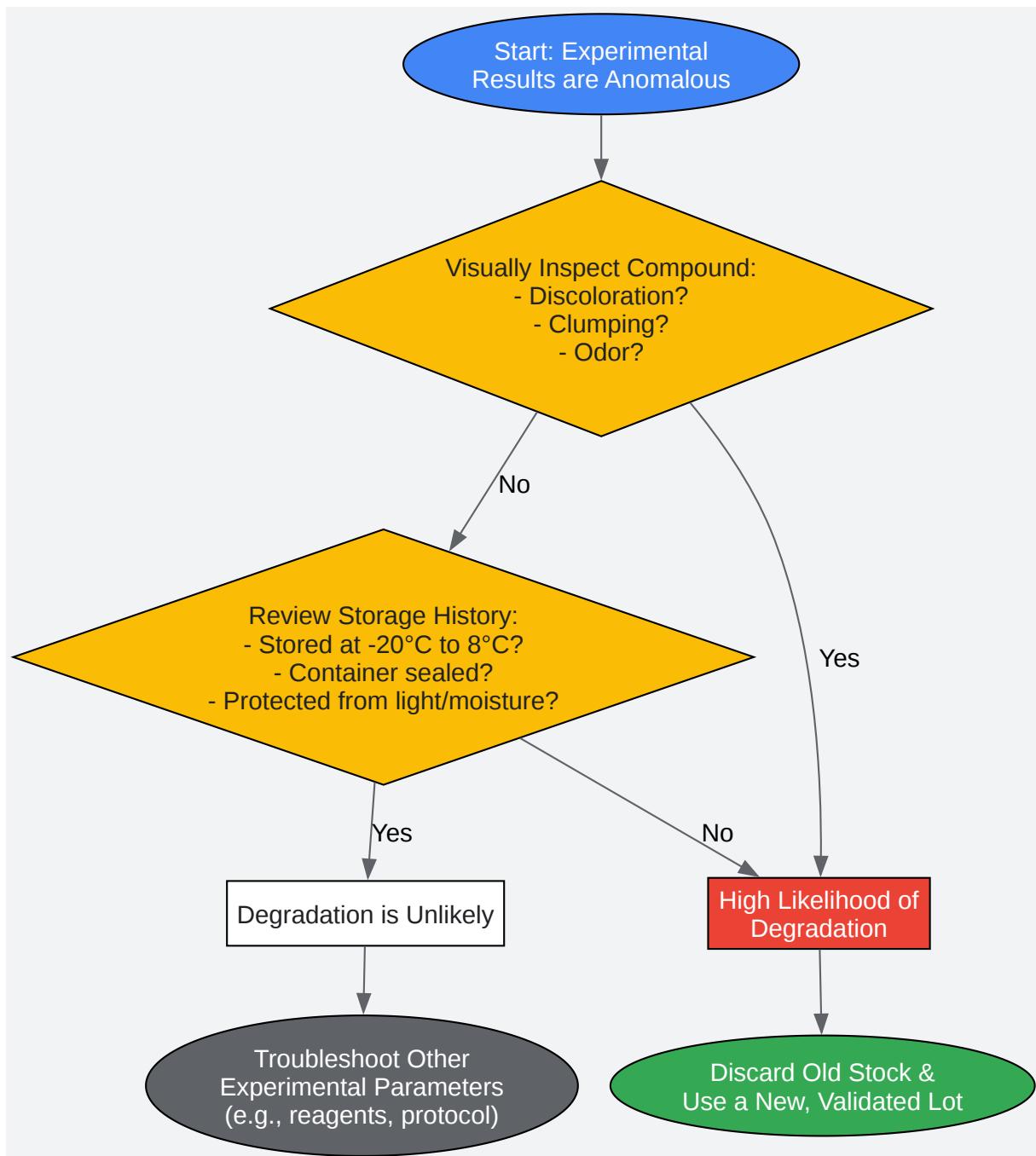
Question 6: What are the most critical safety precautions when handling this compound?


Answer: **2-Chloro-3-hydroxyisonicotinic acid** is classified as toxic if swallowed. It may also cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, such as a chemical fume hood.[\[2\]](#)[\[4\]](#) Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[\[4\]](#) Avoid creating dust when handling the solid form.[\[2\]](#) In case of contact, wash skin thoroughly with soap and water.

Part 3: Experimental Protocols & Workflows

Protocol 1: Safe Handling and Weighing of Solid Compound

- Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
- Inert Atmosphere: Due to its moisture sensitivity, handling the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged weigh boat) is the best practice.
- Weighing: Quickly weigh the desired amount of the solid into a suitable container. Avoid using metal spatulas if there is any concern about reactivity; a glass or ceramic spatula is preferable.
- Storage: Immediately and tightly reseal the main container, purge with inert gas if possible, and return it to the recommended storage conditions (-20°C to 8°C).[\[3\]](#)


Diagram: Key Factors Influencing Stability

[Click to download full resolution via product page](#)

Caption: Factors that negatively impact the stability of the compound.

Troubleshooting Workflow: Suspected Compound Degradation

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-CHLORO-3-HYDROXYISONICOTINIC ACID | 185423-02-3 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Support Center: 2-Chloro-3-hydroxyisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b063577#2-chloro-3-hydroxyisonicotinic-acid-stability-and-storage\]](https://www.benchchem.com/product/b063577#2-chloro-3-hydroxyisonicotinic-acid-stability-and-storage)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com